Cycloheptanesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cycloheptanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIOWMBUZYUUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603818 | |
| Record name | Cycloheptanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187143-10-8 | |
| Record name | Cycloheptanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cycloheptanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Cycloheptanesulfonyl Chloride
Direct Synthesis Strategies
Direct synthesis strategies for cycloheptanesulfonyl chloride typically involve the conversion of sulfur-containing cycloheptane (B1346806) derivatives. These methods are often favored for their straightforward reaction pathways.
Oxidative Chlorination of Cycloheptane Thiols and Disulfides
A primary route to this compound is the oxidative chlorination of cycloheptanethiol (B2622083) or its corresponding disulfide. This transformation can be achieved using various oxidizing and chlorinating agents. A common laboratory method involves the use of chlorine gas in a suitable solvent. researchgate.net However, due to the hazardous nature of chlorine gas, alternative reagents are often preferred. researchgate.netlookchem.com
N-chlorosuccinimide (NCS) in the presence of an acid has been demonstrated as a milder and more manageable alternative for the oxidative chlorination of thiols. organic-chemistry.org Another effective system combines hydrogen peroxide with a chlorinating agent like thionyl chloride (SOCl₂) or zirconium tetrachloride. organic-chemistry.org These methods offer good yields and operate under milder conditions, reducing the risk associated with harsh reagents. organic-chemistry.org The general transformation can be represented as:
R-SH + Oxidizing/Chlorinating Agent → R-SO₂Cl
where R represents the cycloheptyl group.
Research has explored various reagents for this conversion, with a focus on improving yields and safety. The following table summarizes some of the common reagent systems used for the oxidative chlorination of thiols.
| Oxidant/Chlorinating Agent | Key Advantages | Reference |
| Chlorine (Cl₂) | High reactivity | researchgate.net |
| N-Chlorosuccinimide (NCS)/HCl | Milder conditions, good yields | organic-chemistry.org |
| H₂O₂/SOCl₂ | High reactivity, short reaction times | organic-chemistry.org |
| H₂O₂/ZrCl₄ | High purity of product | organic-chemistry.org |
| Trichloroisocyanuric acid (TCCA) | Mild and efficient | researchgate.net |
| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Mild and effective, suitable for various sulfur substrates | lookchem.com |
Chlorination of Cycloheptanesulfonic Acids and Derived Salts
Another direct approach involves the chlorination of cycloheptanesulfonic acid or its salts. This method is analogous to the preparation of acyl chlorides from carboxylic acids. ebsco.com Thionyl chloride (SOCl₂) is a common reagent for this conversion, reacting with the sulfonic acid to produce the corresponding sulfonyl chloride. google.com Phosphorus pentachloride (PCl₅) can also be employed for this transformation.
The reaction of cycloheptanesulfonic acid with a chlorinating agent proceeds as follows:
C₇H₁₃SO₃H + SOCl₂ → C₇H₁₃SO₂Cl + SO₂ + HCl
This method is particularly useful when the sulfonic acid is readily available. The use of salts of cycloheptanesulfonic acid, such as sodium cycloheptanesulfonate, is also a viable option.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. essentialchemicalindustry.orgacs.org In the context of this compound synthesis, this translates to using safer reagents and solvents, improving energy efficiency, and minimizing waste. essentialchemicalindustry.orgmdpi.com
One key aspect is the replacement of hazardous reagents like chlorine gas with greener alternatives. As mentioned in section 2.1.1, reagents like N-chlorosuccinimide and hydrogen peroxide-based systems are considered more environmentally friendly. lookchem.comorganic-chemistry.orgresearchgate.net The use of catalytic methods over stoichiometric reagents is another core principle of green chemistry. acs.org For example, developing catalytic systems for the oxidative chlorination of cycloheptanethiol would be a significant advancement.
The choice of solvent also plays a crucial role. Utilizing water or other environmentally benign solvents instead of chlorinated hydrocarbons can significantly reduce the environmental impact of the synthesis. researchgate.netrsc.org Furthermore, designing processes that operate at ambient temperature and pressure minimizes energy consumption. acs.org While specific green chemistry protocols for this compound are not extensively documented in the provided search results, the general principles of green chemistry provide a clear framework for future research and process development in this area. essentialchemicalindustry.orgacs.orgmdpi.comscispace.com
Mechanistic Investigations and Reaction Pathways of Cycloheptanesulfonyl Chloride
Fundamental Reaction Types Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group is susceptible to reaction with a wide array of nucleophiles and can also be activated under specific conditions. These fundamental reaction types underpin the synthetic utility of cycloheptanesulfonyl chloride.
Nucleophilic Substitution at Sulfur (S-Chlorine Bond Cleavage)
The predominant reaction mechanism for alkanesulfonyl chlorides, including by extension this compound, is nucleophilic substitution at the sulfur atom. nih.gov This process involves the attack of a nucleophile on the electrophilic sulfur center, leading to the displacement of the chloride ion. Extensive studies on the solvolysis of alkanesulfonyl chlorides suggest that these reactions proceed primarily through a bimolecular nucleophilic substitution (Sₙ2) pathway. researchgate.net
In an Sₙ2-type mechanism, the nucleophile attacks the sulfur atom, and the sulfur-chlorine bond is cleaved in a concerted step, passing through a trigonal bipyramidal transition state. researchgate.net While an Sₙ1-type mechanism involving the formation of a sulfonyl cation is theoretically possible, the high energy of such an intermediate makes it generally unfavorable under typical solvolytic conditions. nih.gov The character of the transition state can be influenced by the solvent and the nature of the nucleophile.
Electrophilic Activation of the Sulfonyl Group
While the sulfur atom in this compound is inherently electrophilic, its reactivity can be enhanced through electrophilic activation. This typically involves the interaction of a Lewis acid or a proton source with one of the oxygen atoms of the sulfonyl group. Such an interaction would increase the positive charge density on the sulfur atom, making it more susceptible to attack by weak nucleophiles. Although less common than direct nucleophilic attack, this activation mode can be pertinent in reactions conducted under acidic conditions. The sulfonyl group itself acts as a powerful electron-withdrawing group, which is a key factor in its reactivity. rsc.org
Reaction Kinetics and Thermodynamic Profiles
The hydrolysis of alkanesulfonyl chlorides is generally considered to follow an Sₙ2 pathway. researchgate.net The thermodynamic parameters of activation, including enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are informative. For instance, the hydrolysis of methanesulfonyl chloride is characterized by a moderately high enthalpy of activation and a significantly negative entropy of activation. researchgate.net The negative entropy of activation is consistent with a highly ordered, bimolecular transition state, as expected for an Sₙ2 mechanism. nih.gov
Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O and D₂O, further support the Sₙ2 mechanism. For methanesulfonyl chloride, the kH₂O/kD₂O ratio is typically greater than 1, indicating that the O-H bond of the nucleophilic water molecule is being broken in the rate-determining step, which is characteristic of a general base-catalyzed Sₙ2 reaction. nih.gov
Table 1: Representative Activation Parameters for the Hydrolysis of Alkanesulfonyl Chlorides
| Compound | ΔH‡ (cal/mol) | ΔS‡ (cal/deg/mol) | Mechanism |
| Methanesulfonyl chloride | 16,300 | -18 | Sₙ2 |
| Ethanesulfonyl chloride | 15,900 | -21 | Sₙ2 |
Note: Data is for illustrative purposes based on simple alkanesulfonyl chlorides and may not be identical for this compound.
Mechanistic Elucidation of Reactions with Carboxylic Acids: Acid Anhydride (B1165640) Formationresearchgate.netgoogle.com
The reaction of this compound with carboxylic acids in the presence of a tertiary amine is a method for the formation of carboxylic acid anhydrides. This transformation proceeds through a nucleophilic substitution mechanism at the sulfur atom.
Catalytic Role of Tertiary Aminesresearchgate.netgoogle.com
Tertiary amines play a crucial dual role in this reaction. Firstly, they act as a base to deprotonate the carboxylic acid, forming a carboxylate anion. The carboxylate is a more potent nucleophile than the neutral carboxylic acid, thus accelerating the rate of reaction with the sulfonyl chloride. Secondly, the tertiary amine acts as a scavenger for the hydrogen chloride that is formed as a byproduct of the reaction. This prevents the protonation of the amine and carboxylate, allowing the catalytic cycle to continue. The stoichiometry of the tertiary amine is critical; typically, an amount equivalent to the acids generated from the sulfonyl chloride is used to prevent side reactions. google.com
Proposed Stepwise Reaction Mechanismsresearchgate.netgoogle.com
The formation of a carboxylic acid anhydride from the reaction of this compound and a carboxylic acid in the presence of a tertiary amine can be described by the following stepwise mechanism:
Deprotonation of the Carboxylic Acid: The tertiary amine (R'₃N) acts as a base, removing the acidic proton from the carboxylic acid (RCOOH) to form a carboxylate anion (RCOO⁻) and a trialkylammonium ion (R'₃NH⁺).
Nucleophilic Attack on the Sulfonyl Chloride: The highly nucleophilic carboxylate anion attacks the electrophilic sulfur atom of this compound. This is the rate-determining step and proceeds via an Sₙ2 mechanism. This results in the formation of a mixed anhydride intermediate and the displacement of the chloride ion.
Formation of the Carboxylic Anhydride: The mixed anhydride is a highly reactive species. A second molecule of the carboxylate anion then attacks one of the carbonyl carbons of the mixed anhydride. This leads to the formation of the desired carboxylic acid anhydride and cycloheptanesulfonate as a leaving group.
Acid-Base Neutralization: The displaced chloride ion and the cycloheptanesulfonate will react with the trialkylammonium ion to form the corresponding trialkylammonium salts.
This proposed mechanism is consistent with the general understanding of nucleophilic substitution reactions at sulfonyl centers and the role of tertiary amines in facilitating such transformations.
Cycloaddition and Addition Reactions (e.g., [2+2] Annulations)
Alkanesulfonyl chlorides are known to participate in cycloaddition reactions, particularly [2+2] annulations, with specific types of unsaturated compounds. In the presence of a base, such as triethylamine, alkanesulfonyl chlorides can eliminate hydrogen chloride to form highly reactive sulfene (B1252967) intermediates (R₂C=SO₂). These sulfenes can then undergo cycloaddition with electron-rich olefins, such as enamines, to yield four-membered thietane (B1214591) 1,1-dioxide rings. researchgate.net
A notable example of this reactivity is the stereoselective cycloaddition of various alkanesulfonyl chlorides to dihydroberberine. This reaction proceeds with high stereoselectivity, leading to the formation of a single stereoisomer of the resulting berberine (B55584) derivative with an annelated four-membered sulfone ring. researchgate.net While this specific reaction has not been reported with this compound, it serves as a strong precedent for its potential to engage in similar [2+2] cycloadditions to form structurally complex heterocyclic systems.
The general mechanism for such a [2+2] cycloaddition is believed to be a concerted process, although a stepwise mechanism involving a zwitterionic intermediate cannot always be ruled out, depending on the nature of the reactants and reaction conditions. magtech.com.cn
Radical and Ionic Reaction Pathways
The reaction pathways of alkanesulfonyl chlorides can be broadly categorized into ionic and radical mechanisms, largely dependent on the reaction conditions and the nature of the other reactants.
Ionic Pathways: Ionic reactions are the most common pathways for alkanesulfonyl chlorides. Solvolysis reactions, for instance, typically proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govnih.gov Studies on the hydrolysis of various alkanesulfonyl and arenesulfonyl chlorides have shown that the reaction rate is influenced by both the solvent polarity and the substituents on the sulfonyl group. nih.govbeilstein-journals.org For this compound, hydrolysis would involve the attack of a water molecule on the sulfur atom, leading to the displacement of the chloride ion.
The transition state for this Sₙ2 process is proposed to be a trigonal bipyramidal structure. cdnsciencepub.com The reaction is characterized by a considerable balance between bond formation (S-O) and bond breaking (S-Cl) in the transition state. beilstein-journals.org Kinetic solvent isotope effect studies on compounds like methanesulfonyl chloride show values that indicate significant bond breaking at the transition state. nih.gov
Table 1: Kinetic Data for the Solvolysis of Representative Sulfonyl Chlorides
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Proposed Mechanism |
|---|---|---|---|---|
| Benzenesulfonyl chloride | 50% Acetone/Water | 25.0 | 2.43 x 10⁻⁴ | Sₙ2 |
| p-Methylbenzenesulfonyl chloride | 50% Acetone/Water | 25.0 | 1.77 x 10⁻⁴ | Sₙ2 |
Data extrapolated from studies on arenesulfonyl chlorides to illustrate general reactivity trends. nih.gov
Radical Pathways: While less common for sulfonyl chlorides themselves to initiate, they can be involved in reactions proceeding through radical intermediates. For instance, in the presence of a radical initiator (like UV light or AIBN), the S-Cl bond could potentially undergo homolytic cleavage to form a cycloheptanesulfonyl radical and a chlorine radical. However, a more plausible radical pathway involves the reaction of alkanes with chlorine, a process known as free-radical halogenation. fiu.edulibretexts.orgmasterorganicchemistry.com In such a scenario, a chlorine radical abstracts a hydrogen atom from the cycloheptane (B1346806) ring, generating a cycloheptyl radical. This radical could then react with other species in the medium. The stability of carbon radicals follows the order tertiary > secondary > primary, meaning that hydrogen abstraction from a secondary carbon on the cycloheptane ring would be favored. fiu.edu
The initiation, propagation, and termination steps for a hypothetical radical reaction involving cycloheptane (as a proxy for the hydrocarbon part of the molecule) are as follows:
Initiation: Cl₂ + light → 2 Cl•
Propagation: C₇H₁₄ + Cl• → C₇H₁₃• + HCl
Propagation: C₇H₁₃• + Cl₂ → C₇H₁₃Cl + Cl•
Termination: 2 Cl• → Cl₂ or 2 C₇H₁₃• → C₁₄H₂₆ or C₇H₁₃• + Cl• → C₇H₁₃Cl
Transition Metal-Catalyzed Transformations
The direct participation of non-aromatic alkanesulfonyl chlorides as coupling partners in common transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi) is not a widely reported transformation. thermofisher.commdpi.com Typically, these reactions utilize organic halides or triflates as electrophiles. mdpi.com Sulfonyl chlorides are more commonly employed as precursors for the synthesis of sulfonamides or other sulfur-containing compounds which might then be used in further transformations. nih.gov
However, the broader field of transition metal catalysis is continually evolving, and new methods are being developed. It is conceivable that under specific catalytic conditions, the S-Cl bond of this compound could be activated by a low-valent transition metal complex, leading to oxidative addition and subsequent coupling reactions. For example, some transition metal complexes are known to catalyze reactions involving sulfonyl chlorides, such as their addition to alkenes or alkynes. These reactions, however, often proceed via radical pathways initiated by the catalyst.
Computational Studies on Reactivity and Reaction Mechanisms
While specific computational studies on this compound are not readily found, computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reactivity and reaction mechanisms of analogous sulfonyl chlorides. chemrxiv.org
Density Functional Theory (DFT) Analysis of Transition States and Intermediates
DFT calculations are widely used to model the potential energy surfaces of chemical reactions. For reactions involving alkanesulfonyl chlorides, DFT can be employed to:
Optimize Geometries: Determine the three-dimensional structures of reactants, products, intermediates, and transition states.
Characterize Transition States: Identify the transition state structure connecting reactants and products and confirm it by frequency analysis (a single imaginary frequency).
For the Sₙ2 hydrolysis of an alkanesulfonyl chloride, DFT calculations would model the approaching nucleophile (water) and the departing leaving group (chloride), providing detailed information about the bond lengths and angles in the trigonal bipyramidal transition state. cdnsciencepub.com These calculations can help rationalize the observed reactivity and stereoselectivity of such reactions.
Elucidation of Reaction Dynamics and Selectivity
Beyond static calculations of stationary points on the potential energy surface, computational studies can also delve into the dynamics of a reaction. Molecular dynamics simulations can provide insights into the trajectory of reacting molecules and the role of the solvent in the reaction mechanism.
For this compound, computational studies could be used to:
Predict Regioselectivity: In reactions with unsymmetrical reagents, calculations could predict which site of the cycloheptane ring is more susceptible to attack or which atom of a reaction partner will bond to the sulfur.
Explain Stereoselectivity: By comparing the activation energies of different diastereomeric transition states, DFT can explain why one stereoisomer is formed preferentially over another, as seen in the cycloaddition reactions of alkanesulfonyl chlorides. researchgate.net
Analyze Conformational Effects: The cycloheptane ring is conformationally flexible. Computational studies could investigate how different ring conformations of this compound influence its reactivity and the stereochemical outcome of its reactions.
Synthetic Applications and Derivatization of Cycloheptanesulfonyl Chloride
Preparation of Sulfonate Esters and Sulfonic Acids
Cycloheptanesulfonyl chloride also serves as a precursor for sulfonate esters and sulfonic acids.
Sulfonate Esters : In the presence of a base like pyridine (B92270), this compound reacts with alcohols to form cycloheptanesulfonate esters. periodicchemistry.comyoutube.com This reaction is crucial for converting a poor leaving group (the hydroxyl group of an alcohol) into a very good leaving group (the cycloheptanesulfonate group). periodicchemistry.comyoutube.com The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This transformation proceeds with retention of configuration at the alcohol's stereocenter. youtube.com
Table 2: Synthesis of a Cycloheptanesulfonate Ester
| Reactant | Reagent | Product Structure | Product Name |
|---|---|---|---|
| Ethanol (CH₃CH₂OH) | This compound | C₇H₁₃SO₂OCH₂CH₃ | Ethyl cycloheptanesulfonate |
Synthesis of Cycloheptane-Derived Sulfones
Sulfones are another important class of sulfur-containing compounds accessible from this compound. One method involves a one-pot, two-step procedure where the sulfonyl chloride is first reduced to a magnesium sulfinate salt. This intermediate is then alkylated with an alkyl halide to produce the corresponding cycloheptyl sulfone. rsc.org
A classic method for forming aryl sulfones is the Friedel-Crafts reaction. wikipedia.orglibretexts.orgbeyondbenign.org In this reaction, this compound can react with an aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a cycloheptyl aryl sulfone. libretexts.org The reaction proceeds via electrophilic aromatic substitution, where the cycloheptanesulfonyl group is installed onto the aromatic ring. mt.com
Conversion to Cycloheptanesulfonyl Fluorides
Sulfonyl chlorides can be converted into the corresponding sulfonyl fluorides through a halogen exchange reaction. While specific literature for this compound is sparse, the general transformation is well-established. For example, methods exist for preparing sulfuryl fluoride (B91410) from sulfuryl chloride using a hydrogen fluoride complex, demonstrating the feasibility of such a conversion. justia.com This transformation is valuable as sulfonyl fluorides have unique reactivity and are used in applications like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.
Utility in Complex Molecule Synthesis
While this compound itself is a relatively simple molecule, its derivatization products, particularly sulfonamides and sulfonate esters, are key intermediates in the synthesis of more complex molecules. The cycloheptyl moiety can be incorporated into larger molecular frameworks intended for pharmaceutical or materials science applications. nih.gov
The sulfonamide linkage is a common bioisostere for the amide bond in drug design, offering improved metabolic stability and different binding properties. nih.gov Therefore, this compound provides a direct route to introduce a cycloheptylsulfonamide group into a potential drug candidate. Similarly, the conversion of an alcohol to a cycloheptanesulfonate ester activates that position for subsequent nucleophilic substitution, enabling the construction of complex carbon skeletons. libretexts.org
Construction of Sulfonamide-Containing Bioactive Scaffolds
The sulfonamide functional group is a key pharmacophore found in a multitude of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. researchgate.net The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com In this context, this compound serves as a precursor for the synthesis of cycloheptanesulfonamides, which are of interest in drug discovery due to the lipophilic and three-dimensional nature of the cycloheptyl group.
The general synthesis of N-substituted cycloheptanesulfonamides involves the reaction of this compound with a desired amine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. google.com
General Reaction Scheme:
The resulting cycloheptanesulfonamides can be further modified to create a library of compounds for biological screening. The cycloheptyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially leading to improved efficacy and selectivity. While specific examples of bioactive scaffolds derived directly from this compound are not extensively documented in publicly available literature, the general importance of the sulfonamide group in medicinal chemistry suggests its potential in the development of novel therapeutic agents. sigmaaldrich.com
Table 1: Examples of Potential Bioactive Scaffolds Derived from this compound
| Amine Reactant | Resulting Sulfonamide Scaffold | Potential Biological Relevance |
| Aniline | N-Phenylcycloheptanesulfonamide | Core structure for various inhibitors |
| Piperazine | 1-(Cycloheptanesulfonyl)piperazine | Precursor for CNS-active agents |
| Amino acid esters | N-(Cycloheptanesulfonyl)amino acid esters | Building blocks for peptidomimetics |
Role in Alkoxyl Radical Generation (via related derivatives)
Recent advancements in photoredox catalysis have enabled the generation of alkoxy radicals from various precursors, including sulfonate esters. mdpi.com These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While this compound itself does not directly generate alkoxy radicals, its derivatives, specifically cycloheptanesulfonate esters, can serve as precursors for such transformations.
The synthesis of a cycloheptanesulfonate ester can be readily achieved by reacting this compound with an alcohol in the presence of a base.
Synthesis of a Cycloheptanesulfonate Ester:
Once formed, the resulting sulfonate ester can be subjected to photoredox conditions to generate an alkoxy radical. This process typically involves the single-electron reduction of the sulfonate ester by an excited photocatalyst, leading to the cleavage of the S-O bond and the formation of the corresponding alkoxy radical and a sulfonyl radical. rsc.org
Proposed Mechanism for Alkoxy Radical Generation:
Excitation: A photocatalyst (PC) absorbs light and is excited to PC*.
Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the cycloheptanesulfonate ester.
Fragmentation: The resulting radical anion of the sulfonate ester undergoes fragmentation to yield an alkoxy radical (R-O•), a cycloheptanesulfonyl radical (C7H13SO2•), and the oxidized photocatalyst (PC+).
The generated alkoxy radical can then engage in various synthetic transformations, such as hydrogen atom transfer (HAT) or addition to unsaturated systems, providing a powerful tool for the construction of complex molecular architectures. mdpi.com
Applications in Polymer Chemistry and Materials Science (General)
Sulfonyl chlorides are versatile reagents in polymer chemistry and materials science, primarily for the functionalization of polymers and the synthesis of specialty monomers. Polymer-bound sulfonyl chlorides are utilized in solid-phase synthesis and as scavengers for amines and other nucleophiles.
While specific applications of this compound in these fields are not widely reported, its reactivity suggests several potential uses. It can be used to introduce the cycloheptanesulfonyl group onto polymer backbones containing nucleophilic side chains, such as hydroxyl or amino groups. This modification can alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and adhesion.
Furthermore, this compound could potentially be used in the synthesis of novel monomers. For instance, reaction with a vinyl- or allyl-containing alcohol or amine could yield a polymerizable cycloheptanesulfonate or cycloheptanesulfonamide (B6270674) monomer. The incorporation of such monomers into polymers could lead to materials with unique properties conferred by the bulky and lipophilic cycloheptyl group.
The introduction of sulfonamide functionalities into metal-organic frameworks (MOFs) has been achieved using sulfonyl chlorides, suggesting a potential application for this compound in the post-synthetic modification of these porous materials. rsc.org
Contributions of Cycloheptanesulfonyl Chloride to Medicinal Chemistry and Drug Discovery
Design and Synthesis of Therapeutically Relevant Compounds
The design and synthesis of new drugs often rely on the use of versatile chemical scaffolds that can be readily modified to optimize therapeutic effects. Sulfonyl chlorides are key reagents in this process, enabling the creation of large libraries of compounds for screening.
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. In drug design, "scaffold hopping" is a strategy used to create novel compounds with improved properties by modifying the central core while retaining essential binding features nih.gov. The cycloheptyl group provided by Cycloheptanesulfonyl chloride can serve as such a scaffold.
The cycloheptane (B1346806) ring is a non-planar, flexible, and lipophilic moiety. Its incorporation into a drug candidate can influence several key properties:
Binding Affinity: The three-dimensional shape of the cycloheptyl group can allow it to fit into specific hydrophobic pockets within a biological target, such as an enzyme or receptor, potentially improving binding affinity.
Novelty: Introducing a less common ring system like cycloheptane can lead to the discovery of new chemical entities with unique biological activities, moving away from more common cyclic structures.
While specific examples of drugs derived directly from this compound are not prominent in literature, the general principle of using cyclic sulfonamides is well-established. For instance, cyclic sulfonamide derivatives have been identified as potent inhibitors of SARS-CoV-2, demonstrating the therapeutic potential of this class of compounds nih.gov. The sulfonamide scaffold itself has been instrumental in the development of a wide range of FDA-approved drugs for various conditions, including viral and inflammatory diseases ajchem-b.com.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity openaccesspub.org. For derivatives of this compound, an SAR campaign would systematically modify the molecule to optimize its therapeutic effect.
Key modifications would include:
Variation of the Amine Component: The primary reaction of this compound is with an amine (R-NH₂) to form a cycloheptyl sulfonamide. The nature of the 'R' group on the amine is a critical point for diversification. A wide array of amines (aliphatic, aromatic, heterocyclic) can be used to generate a library of derivatives.
Substitution on the Cycloheptyl Ring: Placing different functional groups (e.g., hydroxyl, keto, alkyl groups) at various positions on the cycloheptane ring would alter the molecule's size, polarity, and ability to form hydrogen bonds, thereby influencing its interaction with the target.
A hypothetical SAR study on cycloheptyl sulfonamides could explore how these changes affect a specific biological activity, such as enzyme inhibition. For example, in studies of sulfonamides derived from carvacrol, substitutions on the sulfonamide group significantly impacted inhibitory activity against the acetylcholinesterase (AChE) enzyme nih.gov. The introduction of different cyclic substituents led to measurable differences in potency, highlighting the importance of the group attached to the sulfonamide nitrogen nih.gov.
| General Structure | R Group (from Amine) | Potential Impact on Activity |
|---|---|---|
| Small alkyl (e.g., -CH₃) | Increases lipophilicity; may fit into small hydrophobic pockets. | |
| Phenyl | Introduces aromaticity; potential for π-π stacking interactions with the target protein. | |
| Substituted Phenyl (e.g., -C₆H₄-OH) | Adds a hydrogen bond donor/acceptor, potentially increasing binding affinity and altering solubility. | |
| Heterocycle (e.g., Pyridine) | Introduces polar contacts and potential for specific hydrogen bonds, often enhancing potency and modulating pharmacokinetic properties. youtube.com |
Role in Modulating Biological Activity through Sulfonyl Moieties
The sulfonyl group (-SO₂-) and the resulting sulfonamide linkage (-SO₂NH-) are central to the biological activity of molecules derived from this compound.
In the context of this compound, the chlorine atom's primary role is that of a leaving group. It is part of the reactive sulfonyl chloride functional group (-SO₂Cl), which readily reacts with nucleophiles like amines. During the synthesis of a sulfonamide, the chlorine atom is displaced and does not become part of the final drug's core structure.
However, the inclusion of chlorine atoms elsewhere in a drug molecule is a common strategy in pharmaceutical design to modulate a compound's properties nih.gov. Chlorine is an electron-withdrawing group and can influence:
Lipophilicity: A chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
Metabolic Stability: The presence of a chlorine atom can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging the drug's half-life.
Binding Interactions: Chlorine can participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can enhance binding affinity.
More than 250 FDA-approved drugs contain chlorine, highlighting its importance in modern pharmaceuticals nih.govnih.gov.
The reaction of this compound with an amine forms a sulfonamide linkage. This functional group is a cornerstone of medicinal chemistry for several reasons nih.gov:
Chemical Stability: The sulfonamide bond is chemically robust and resistant to metabolic cleavage, contributing to the stability of drugs in the body.
Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the oxygen atoms of the SO₂ group). This allows it to form strong and directional interactions with biological targets.
Structural Mimicry: The geometry of the sulfonamide group allows it to act as a bioisostere (a chemical substitute) for other functional groups, like amides or phosphates, enabling it to mimic natural substrates and inhibit enzymes.
The sulfonamide functional group is present in a wide variety of drugs, including antibacterial agents, diuretics, anti-inflammatory drugs, and anticancer therapies researchgate.netijpsonline.com.
| Property | Description | Importance in Medicinal Chemistry |
|---|---|---|
| Tetrahedral Geometry | The sulfur atom has a tetrahedral geometry, providing a fixed three-dimensional arrangement of substituents. | Allows for precise positioning of chemical groups to interact with a target's binding site. |
| Hydrogen Bonding Capability | Features one N-H donor and two S=O acceptors. | Crucial for anchoring the drug molecule into the active site of a protein, contributing significantly to binding affinity. nih.gov |
| Metabolic Stability | Resistant to hydrolysis by common metabolic enzymes. | Contributes to a longer duration of action and improved pharmacokinetic profile compared to more labile groups like esters or amides. |
| Acidity of N-H Proton | The proton on the nitrogen is weakly acidic and can be ionized at physiological pH, depending on the substituent. | Influences solubility, cell permeability, and the potential for ionic interactions with the biological target. youtube.com |
Computational Drug Design Methodologies
Computational methods are integral to modern drug discovery, allowing scientists to design and evaluate potential drug molecules in silico before undertaking costly and time-consuming laboratory synthesis. If this compound were used as a starting point for a drug discovery project, several computational approaches would be applicable.
Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., an enzyme) is known, SBDD methods can be used. Molecular docking simulations could predict how different cycloheptyl sulfonamide derivatives bind to the target's active site. This allows researchers to prioritize compounds that are predicted to have the strongest binding affinity and most favorable interactions.
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, but molecules that bind to it have been identified, LBDD methods are used. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. A QSAR model could be built to correlate the structural features of a series of cycloheptyl sulfonamide derivatives with their measured biological activity. A pharmacophore model would identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity, guiding the design of new, potent molecules.
These computational tools accelerate the drug discovery process by helping to rationalize SAR data, optimize lead compounds, and reduce the number of molecules that need to be synthesized and tested experimentally.
In Silico Screening and Lead Optimization
There is no specific, publicly available research detailing the use of this compound or its direct derivatives in dedicated in silico screening campaigns or as the central focus of lead optimization studies.
However, in the broader context of drug discovery, compounds containing sulfonamide groups are frequently subjected to computational methods. Lead optimization is a critical, iterative phase in drug discovery aimed at enhancing the pharmacological and pharmacokinetic properties of a lead compound to generate a viable drug candidate. This process often involves chemical modifications to improve efficacy, safety, and ADME profiles. The cycloheptyl group, introduced via this compound, could be a variable in such optimization efforts to modulate a compound's properties.
Molecular Dynamics and Ligand-Target Interaction Studies
Specific molecular dynamics (MD) simulations or detailed ligand-target interaction studies for compounds directly derived from this compound are not found in the current body of scientific literature.
MD simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions with biological targets at an atomic level. While no studies have focused on a cycloheptylsulfonamide derived directly for this purpose, a study on the fungicidal activity of β-acylaminocycloalkylsulfonamides performed 100 ns molecular dynamics simulations on some of its top-ranked inhibitors to validate docking interactions. researchgate.net This indicates that such computational methods are relevant for understanding the behavior of complex sulfonamides, and by extension, could be applied to cycloheptylsulfonamide derivatives should they be identified as promising hits in a screening campaign.
Emerging Therapeutic Applications of this compound Analogues
While there is a lack of broad research into the specific therapeutic applications of this compound analogues, a few examples point to potential areas of interest. The term "analogue" here refers to molecules containing the cycloheptylsulfonamide core structure.
One notable example appears in a patent detailing the synthesis of sulfonamide compounds for the treatment of gout or hyperuricemia. In this patent, this compound is listed as a reactant for the preparation of these therapeutically relevant molecules. google.com
Furthermore, research into the fungicidal activity of various 2-acylaminocycloalkylsulfonamides against Botrytis cinerea included the synthesis and evaluation of a cycloheptylsulfonamide derivative. This particular compound (referred to as IV-31 in the study) showed notable activity, suggesting potential applications in agriculture or as an antifungal agent. researchgate.net
These isolated instances suggest that while the cycloheptylsulfonyl moiety is not as extensively studied as other sulfonyl derivatives, it can be incorporated into biologically active molecules, warranting further exploration.
Advanced Analytical Methodologies for Cycloheptanesulfonyl Chloride Research
Advanced Chromatographic Separations and Detection
Chromatography is essential for separating cycloheptanesulfonyl chloride from reaction mixtures, byproducts, or impurities, allowing for its purification and accurate quantification.
Gas Chromatography (GC) is a technique used to separate volatile compounds. For sulfonyl chlorides, direct GC analysis can be challenging due to their reactivity and potential for thermal degradation in the high-temperature injector and column core.ac.uknih.gov. At elevated temperatures, this compound may decompose, leading to inaccurate quantification and the appearance of artifact peaks core.ac.uk. To circumvent this, derivatization into more thermally stable compounds, such as sulfonamides, can be employed prior to analysis core.ac.uknih.gov.
When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities. The mass spectrometer fragments the eluted compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint. This allows for the unambiguous identification of the target compound and any degradation products or impurities. core.ac.ukinnovareacademics.in
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally labile or non-volatile compounds like this compound. researchgate.net Reversed-phase (RP) HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), is typically employed for the separation of sulfonyl chlorides. sielc.com This technique operates at or near ambient temperature, thus avoiding the thermal degradation associated with GC.
Coupling HPLC with mass spectrometry (LC-MS) combines the high-resolution separation of HPLC with the sensitive and specific detection of MS. thermofisher.com This is a highly effective technique for the analysis of complex mixtures containing this compound. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used to generate ions from the column effluent before they enter the mass analyzer. thermofisher.com The use of high-purity, LC-MS grade solvents is critical to prevent the formation of adducts and to avoid ion suppression, which can interfere with accurate detection and quantification. lcms.czwaters.com
Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a substance above its critical temperature and pressure as the mobile phase, most commonly carbon dioxide. wikipedia.orgteledynelabs.com SFC bridges the gap between GC and HPLC, offering several advantages for the analysis of reactive and thermally unstable compounds like this compound. twistingmemoirs.com
The technique provides the high efficiency and speed of gas chromatography while operating at lower temperatures, similar to HPLC, which minimizes the risk of sample degradation. twistingmemoirs.comshimadzu.com The use of supercritical CO₂, often with a small amount of a polar co-solvent, allows for rapid separations with reduced consumption of organic solvents, making it a "green" analytical technique. americanpharmaceuticalreview.com SFC is particularly well-suited for the analysis and purification of thermally labile molecules and is an excellent alternative to GC for reactive sulfonyl chlorides. wikipedia.orgtwistingmemoirs.com
In Situ Reaction Monitoring Techniques
Advanced process control in the synthesis of this compound relies on in situ reaction monitoring to obtain real-time data on reaction kinetics, identify transient intermediates, and determine reaction endpoints with high precision. These process analytical technologies (PAT) are crucial for optimizing reaction conditions, improving yield, and ensuring process safety. Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.
Fourier Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy, often utilizing attenuated total reflectance (ATR) probes inserted directly into the reaction vessel, is a powerful tool for monitoring the progress of the chlorosulfonation of cycloheptane (B1346806). mt.commt.com This technique allows for the continuous tracking of the concentration of reactants, intermediates, products, and by-products by monitoring their characteristic vibrational frequencies in the mid-infrared region. mt.com
During the synthesis of this compound, FTIR spectroscopy can monitor key transformations:
Consumption of Reactant: The disappearance of vibrational bands associated with the starting material, such as the C-H stretches of cycloheptane.
Formation of Product: The appearance and growth of strong, characteristic absorption bands for the sulfonyl chloride group (SO₂Cl). The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and occur in a well-defined spectral region, making them ideal for monitoring. ionike.com
Detection of By-products: Formation of by-products, such as sulfonic acids from hydrolysis, can be detected by the appearance of broad O-H stretching bands.
The real-time data acquired allows chemists to accurately determine the reaction endpoint, avoiding prolonged reaction times or premature quenching, thereby optimizing yield and purity. mt.com
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
|---|---|---|---|
| Cycloalkane C-H | Stretching | ~2850-2950 | Monitoring consumption of cycloheptane reactant. |
| Sulfonyl Chloride (R-SO₂Cl) | Asymmetric S=O Stretch | ~1370-1410 | Tracking the formation of this compound product. |
| Symmetric S=O Stretch | ~1166-1204 | ||
| Sulfonic Acid (R-SO₃H) | Broad O-H Stretch | ~2500-3300 | Detecting hydrolysis by-product formation. |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FTIR for real-time reaction monitoring. pnl.gov It is particularly advantageous for analyzing reactions in heterogeneous mixtures or those involving aqueous media, as the Raman signal for water is typically weak. oxinst.com An excitation laser is directed into the reaction mixture via a fiber optic probe, and the inelastically scattered light provides a vibrational fingerprint of the molecules present. pnl.gov
Key advantages in the context of this compound synthesis include:
Monitoring Solid Reagents: If any reagents are present as solids or slurries, Raman can effectively monitor their consumption.
Clear Spectral Windows: Raman is sensitive to the S-Cl and S=O bonds, providing clear signals for product formation that may be free from solvent interference. researchgate.net
Aqueous Systems: It is highly effective for monitoring reactions where water is a solvent or by-product, a common scenario if side reactions like hydrolysis occur.
Operando Nuclear Magnetic Resonance (NMR) Spectroscopy
For obtaining highly detailed mechanistic and kinetic information, operando or in situ NMR spectroscopy is an unparalleled technique. physicsworld.com By flowing the reaction mixture through an NMR tube placed within the spectrometer, it is possible to acquire spectra continuously as the reaction proceeds. nih.gov This approach provides quantitative data on the concentration of all NMR-active species, including reactants, intermediates, and products, without the need for calibration curves. researchgate.net
In the study of this compound synthesis, operando NMR can:
Provide Quantitative Kinetics: By integrating the signals corresponding to specific protons or carbons on the cycloheptane ring and comparing them to the product signals, precise reaction rates can be determined.
Identify Intermediates: Transient species that may not be detectable by other methods can often be identified and structurally characterized.
Elucidate Reaction Mechanisms: The detailed kinetic profiles for all components can provide strong evidence for the proposed reaction pathway. While online ¹⁹F NMR has been used to investigate the synthesis of fluorinated sulfonyl chlorides, the same principles apply to ¹H or ¹³C NMR for non-fluorinated analogues. researchgate.net
Quantitative Analytical Strategies for Purity and Yield Determination
Accurate determination of purity and yield is essential for the quality control and process optimization of this compound. A combination of chromatographic and spectroscopic methods is typically employed to achieve reliable quantification. Method validation according to established guidelines (e.g., ICH) ensures that the chosen analytical procedures are accurate, precise, linear, and robust. demarcheiso17025.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of sulfonyl chlorides and separating them from starting materials, reagents, and by-products. wu.ac.th Due to the reactive nature of the sulfonyl chloride group, which can hydrolyze on contact with water, careful method development is required. nih.gov
Derivatization: A common strategy involves derivatizing the sulfonyl chloride with an amine (e.g., benzylamine) or an alcohol to form a stable sulfonamide or sulfonate ester, respectively. This is particularly useful as many simple alkanesulfonyl chlorides lack a strong UV chromophore for sensitive detection. The resulting derivative is typically more stable and possesses a UV-active group, enabling sensitive and accurate quantification by UV-Vis or photodiode array (PDA) detectors. researchgate.netgoogle.com
Direct Analysis: For some applications, direct analysis using reverse-phase HPLC is possible with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.com
| Parameter | Condition | Reference/Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm) | Provides good separation for non-polar to moderately polar analytes. google.com |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.05% Trifluoroacetic Acid) | Allows for the elution of compounds with a range of polarities. google.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. google.com |
| Detector | UV/PDA at 210 nm | Detects the derivative or the sulfonyl chloride if it has sufficient UV absorbance. google.com |
| Quantification | External or Internal Standard Method | Ensures accurate calculation of purity or concentration. google.com |
Gas Chromatography (GC)
Gas chromatography is highly effective for determining the yield and purity of relatively volatile and thermally stable compounds like this compound. rsc.org Analysis is typically performed using a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).
A key consideration for GC analysis of sulfonyl chlorides is their potential for thermal degradation in the hot injector port. core.ac.uknih.gov To mitigate this, several approaches can be taken:
Optimized GC Conditions: Using a lower injection temperature and a short residence time in the injector can minimize degradation.
Derivatization: As with HPLC, converting the sulfonyl chloride to a more thermally stable derivative, such as an N,N-diethylsulfonamide, can provide more accurate and reproducible results. core.ac.uk
Internal Standard Method: For yield determination, a known amount of an unreactive internal standard (e.g., biphenyl) is added to the reaction mixture before workup. The yield is then calculated by comparing the GC peak area of the product to that of the internal standard using a pre-determined response factor. rsc.org
| Parameter | Condition | Reference/Rationale |
|---|---|---|
| Column | RTX-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm | A versatile, robust column suitable for a wide range of semi-volatile compounds. rsc.org |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the analyte through the column. rsc.org |
| Injector Temperature | 250 - 280 °C (Optimization may be required to prevent degradation) | Ensures rapid volatilization of the sample. rsc.org |
| Oven Program | Initial Temp: 50 °C, Ramp: 25 °C/min to 300 °C, Hold: 4 min | Separates compounds based on their boiling points and column interactions. rsc.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides universal response for hydrocarbons; MS provides identification. rsc.orgresearchgate.net |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance directly, without the need for a reference standard of the analyte itself. acanthusresearch.com The concentration of an analyte is determined by comparing the integral of one of its signals to the integral of a signal from a certified, high-purity internal standard of known concentration. nih.govox.ac.uk
For a qNMR assay of this compound, the following steps are critical:
Selection of Internal Standard: An appropriate internal standard must be chosen that is soluble in the same deuterated solvent (e.g., CDCl₃), does not react with the analyte, and has at least one resonance that is well-resolved from all analyte signals. acanthusresearch.com
Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in a known volume of deuterated solvent.
NMR Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals being integrated, to allow for complete magnetization recovery between scans.
Purity Calculation: The purity of the analyte is calculated using the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the standard. ox.ac.uk
| Parameter | Requirement | Rationale |
|---|---|---|
| Internal Standard | High purity (>99.5%), chemically inert, soluble, with non-overlapping signals (e.g., Maleic acid, 1,4-Dinitrobenzene). | Ensures the accuracy of the assay is dependent only on weighing precision. acanthusresearch.com |
| Relaxation Delay (D1) | Set to ≥ 5 x T₁ (longest T₁ of analyte or standard). | Guarantees full relaxation of nuclei between pulses for accurate signal integration. ox.ac.uk |
| Signal-to-Noise Ratio (S/N) | Should be high (e.g., >250:1) for integrated signals. | Minimizes integration errors, leading to higher precision. ox.ac.uk |
| Processing | Careful phasing and baseline correction. | Critical for obtaining accurate integral values. ox.ac.uk |
Safety and Environmental Considerations in Academic Research with Cycloheptanesulfonyl Chloride
Hazard Assessment and Risk Management in Laboratory Settings
Effective risk management is a cornerstone of laboratory safety and is essential when working with reactive substances like Cycloheptanesulfonyl chloride. nih.gov This process is cyclical and involves several key steps: identifying potential risks, quantifying them, prioritizing them for action, implementing mitigation strategies, and maintaining surveillance to monitor for new or re-emerging risks. nih.gov
A thorough risk assessment for this compound begins with identifying its intrinsic hazards. As a sulfonyl chloride, it is corrosive and can cause severe skin burns and eye damage. sigmaaldrich.comnih.gov Upon contact with moisture, it can decompose, potentially releasing toxic and corrosive fumes such as hydrogen chloride and sulfur oxides. nih.govnj.gov Inhalation of its vapors may lead to respiratory tract irritation and could cause delayed effects like pulmonary edema. nih.gov
Once hazards are identified, a risk management plan is developed to mitigate them. This plan employs a hierarchy of controls:
Engineering Controls: These are the first line of defense and involve physically changing the work environment to reduce exposure. For this compound, this includes using the chemical within a certified chemical fume hood to control vapor inhalation. nj.govfastercapital.com Emergency showers and eyewash stations should be readily accessible. fastercapital.com
Administrative Controls: These are work policies and procedures that reduce exposure. This includes developing Standard Operating Procedures (SOPs) for handling the compound, providing comprehensive training for all personnel, and restricting access to authorized users. nih.govfastercapital.com Clear labeling of containers and designated storage areas away from incompatible materials like moisture, strong bases, and oxidizing agents are crucial. sigmaaldrich.comnj.gov
Personal Protective Equipment (PPE): PPE is used in conjunction with engineering and administrative controls. When handling this compound, appropriate PPE includes chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield. sigmaaldrich.comnj.gov
The following table summarizes the risk management approach for this compound in a laboratory setting.
| Risk Management Step | Application to this compound |
| Risk Identification | Corrosive to skin and eyes; toxic upon inhalation; reacts with water/moisture to release toxic gases (HCl, SOx). sigmaaldrich.comnih.gov |
| Engineering Controls | Mandatory use of a chemical fume hood; accessible emergency shower and eyewash station. nj.govfastercapital.com |
| Administrative Controls | Development of SOPs; mandatory safety training; restricted access; proper storage away from incompatible materials. nih.govnj.govfastercapital.com |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, chemical splash goggles/face shield. sigmaaldrich.comnj.gov |
| Emergency Procedures | Established protocols for spills, fires, and personnel exposure; spill kits with absorbents like dry lime, sand, or soda ash. nj.govfastercapital.com |
Control of Potentially Mutagenic Impurities
The synthesis and use of sulfonyl chlorides in academic research, particularly in the context of pharmaceutical or materials science, require careful consideration of potentially mutagenic or genotoxic impurities (GTIs). pharmtech.com Regulatory guidelines often mandate the control of such impurities to parts-per-million levels in drug substances. acs.orgresearchgate.net While this compound itself may not be the final product, its use as a reagent or intermediate can introduce impurities that carry forward.
The primary concern with sulfonyl chlorides relates to their reactivity and the potential for forming mutagenic alkyl sulfonates if alcohols are present in the process. ulisboa.ptscribd.com However, research indicates that the mutagenic risk from the sulfonyl chloride class itself might be lower than previously perceived. acs.org A significant portion of positive results in bacterial mutagenicity assays (Ames tests) for sulfonyl halides has been attributed to reactions with the testing solvent, dimethyl sulfoxide (B87167) (DMSO), which can generate mutagenic byproducts not relevant to physiological conditions. acs.orgresearchgate.net Despite this, a cautious approach is warranted.
Strategies for controlling potentially mutagenic impurities in syntheses involving this compound include:
Process Understanding and Redesign: A thorough understanding of the reaction mechanism can help identify potential side reactions that could form GTIs. tapi.com If a risk is identified, the synthesis can be redesigned to avoid the formation of the problematic impurity. acs.orgresearchgate.net
Purge Factor Analysis: The chemical reactivity of sulfonyl chlorides often leads to their rapid consumption or degradation in subsequent reaction or workup steps. acs.orgacs.org This inherent reactivity means they are likely to be effectively purged from the process, with predicted purge factors ranging from 1x10³ to 3x10⁵ per stage. researchgate.net
Analytical Control: Developing sensitive analytical methods is crucial for detecting and quantifying GTIs at very low levels. pharmtech.comresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) are often the first choice for nonvolatile impurities. pharmtech.com
The classification of potentially genotoxic impurities helps in determining the necessary level of control.
| Impurity Class | Description | Control Strategy |
| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limits. tapi.com |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control based on the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day . pharmtech.comtapi.com |
| Class 3 | Compounds with a structural alert for mutagenicity but no experimental data. | Control based on TTC principles if not tested. pharmtech.com |
| Class 4 | Impurities sharing a structural alert with the final product, which has tested negative. | Treated as non-mutagenic impurities. pharmtech.comtaylorfrancis.com |
| Class 5 | No structural alert for mutagenicity. | Treated as conventional impurities. pharmtech.comtaylorfrancis.com |
Waste Management and Disposal Protocols for Chlorinated Organic Compounds
The generation of waste containing chlorinated organic compounds like this compound is an unavoidable aspect of academic research. Proper management and disposal of this waste are critical to prevent environmental contamination and ensure regulatory compliance. nih.gov Chlorinated compounds are often persistent and can be harmful to aquatic life. sigmaaldrich.commatec-conferences.orgnih.gov
The primary principle of laboratory waste management is segregation. uff.brnus.edu.sg Chlorinated organic waste must be collected separately from non-chlorinated waste. This is because common disposal methods like fuel blending are not suitable for chlorinated streams, which typically require high-temperature incineration. nih.govtandfonline.com
Key protocols for managing waste containing this compound include:
Waste Collection: Use designated, properly labeled, and sealed containers for chlorinated liquid waste. uff.brnus.edu.sg Containers should be made of a material compatible with the waste and stored in a well-ventilated area, such as a secondary containment tray within a fume hood. uff.brwatercorporation.com.au
Prohibited Disposals: Chlorinated organic compounds must never be disposed of down the sanitary sewer system. nih.govwatercorporation.com.au They are generally immiscible with water and can damage plumbing and wastewater treatment systems. watercorporation.com.au
Neutralization of Reactive Waste: Due to its reactivity, residual this compound should be carefully quenched or neutralized before being added to a bulk waste container to prevent dangerous reactions within the container.
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials from spills, and filter paper, should be collected in a separate, clearly labeled container for hazardous solid waste. uff.br
Disposal Method: The standard and most effective disposal method for chlorinated organic residues is high-temperature incineration. nih.govtandfonline.com This process decomposes the compounds into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution. tandfonline.com
Environmental Fate and Microbial Transformation of Related Organochlorines
Understanding the potential environmental fate of this compound is crucial for a complete safety assessment. While specific data on this compound may be limited, its behavior can be inferred from the known properties of related organochlorine and organosulfur compounds.
Organochlorine compounds are known for their environmental persistence, as the carbon-chlorine bond is strong and not easily broken down by natural processes. matec-conferences.orgnih.gov Many organochlorine pesticides, for example, have long half-lives in soil and can bioaccumulate in the food chain. matec-conferences.orgnih.gov Aliphatic organochlorides can also act as alkylating agents, which may result in cellular damage. wikipedia.org
The organosulfur component of the molecule suggests other potential transformation pathways. In nature, a global sulfur cycle interconverts various organic and inorganic sulfur compounds, largely driven by microbial activity. frontiersin.orgbritannica.com Microorganisms can utilize organosulfur compounds as sources of carbon and sulfur. frontiersin.org For instance, some bacteria can transform dimethylsulfide (DMS) into methanethiol, from which sulfide (B99878) is released and then oxidized to sulfate. nih.gov The desulfonation of compounds like sulfonates can release sulfite, which then enters the inorganic sulfur cycle. frontiersin.org
Potential environmental transformation processes for a compound like this compound could include:
Hydrolysis: The sulfonyl chloride group is reactive towards water, leading to hydrolysis to the corresponding cycloheptanesulfonic acid and hydrochloric acid. This is likely the initial and most rapid transformation upon release into an aqueous environment.
Chemical Degradation: More resistant organochlorine structures can sometimes be degraded through chemical methods like oxidation (using hydrogen peroxide) or reduction. matec-conferences.orgmdpi.com
Microbial Transformation: While the chlorinated cycloheptane (B1346806) ring may be recalcitrant, microbes could potentially metabolize the sulfonic acid group resulting from hydrolysis. iaea.org The complete biodegradation would depend on microbial pathways capable of both desulfonation and cleaving the chlorinated aliphatic ring. wikipedia.orgfrontiersin.org
The persistence of such compounds highlights the importance of the waste management protocols discussed previously to prevent their release into the environment. matec-conferences.org
Future Prospects and Interdisciplinary Research Initiatives
Development of Enantioselective and Asymmetric Synthesis Routes
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a compound can dictate its efficacy and safety. The cycloheptane (B1346806) ring possesses a flexible, non-planar structure, making it an attractive scaffold for the design of complex, three-dimensional molecules. Future work in this area will likely concentrate on the development of synthetic routes that can control the stereochemistry of cycloheptanesulfonyl chloride and its subsequent derivatives.
Key research directions include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts (either metal-based or organocatalysts) to induce enantioselectivity in the formation of the cycloheptane ring or in the introduction of the sulfonyl chloride group. This could involve asymmetric hydrogenation, cycloaddition, or C-H activation reactions on prochiral precursors.
Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct the stereochemical outcome of reactions. The auxiliary would guide the formation of a specific stereoisomer, after which it can be cleaved to yield the enantiomerically enriched product.
Kinetic Resolution: Separating a racemic mixture of cycloheptane precursors by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer at a faster rate, allowing the other to be isolated.
The successful development of these methods would provide access to enantiopure building blocks, enabling the synthesis of complex target molecules with specific stereochemical configurations for evaluation in drug discovery and materials science.
Integration with Automated Synthesis and High-Throughput Experimentation
Modern chemical research is increasingly leveraging automation and high-throughput experimentation (HTE) to accelerate discovery and optimization processes. youtube.com The synthesis and derivatization of this compound are well-suited for these technologies.
Automated Synthesis: Continuous flow chemistry platforms offer significant advantages over traditional batch synthesis for sulfonyl chlorides, including improved safety, precise control over reaction parameters, and enhanced scalability. mdpi.comresearchgate.netrsc.org An automated system for this compound could involve pumping starting materials through heated reactors with in-line purification and analysis, minimizing manual handling of hazardous reagents and improving process consistency. mdpi.comresearchgate.net
High-Throughput Experimentation (HTE): HTE utilizes miniaturized parallel reactors, such as 96-well plates, to rapidly screen a large number of reaction conditions. nih.gov This approach is ideal for optimizing the synthesis of this compound or its subsequent reactions (e.g., sulfonamide formation). Hundreds of variations in catalysts, solvents, temperatures, and reagent stoichiometries can be tested simultaneously, with the results analyzed rapidly. youtube.comnih.gov This methodology significantly reduces the time and material required to identify optimal conditions. nih.gov
The integration of these technologies can create a powerful workflow for the exploration of this compound chemistry, as summarized in the table below.
| Technology | Application to this compound | Key Advantages |
| Automated Flow Synthesis | Continuous production of this compound from precursors. | Enhanced safety, improved reproducibility, higher spacetime yield, easier scalability. mdpi.comresearchgate.net |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions for synthesis and derivatization. | Accelerated discovery, minimal material consumption, comprehensive data generation. youtube.comnih.gov |
| Robotic Platforms | Automated setup of reactions, sample purification, and analysis. | Increased efficiency, reduced human error, integration with HTE and data analysis. merckmillipore.com |
Exploration in Catalysis Beyond Traditional Applications
While sulfonyl chlorides are typically viewed as reagents or building blocks, future research may explore the use of the cycloheptanesulfonyl moiety within catalytic systems. The distinct conformational flexibility and steric profile of the seven-membered ring could be harnessed to create novel ligands for transition metal catalysis or as a structural scaffold for new classes of organocatalysts.
Potential research avenues include:
Chiral Ligand Development: Functionalized, enantiopure cycloheptane derivatives bearing the sulfonyl group could be synthesized and used as ligands for metals like palladium, rhodium, or copper. The sulfonyl group could act as a coordinating site or as an electronic-tuning element, while the chiral cycloheptane backbone could create a specific steric environment to control the stereoselectivity of catalytic reactions.
Organocatalyst Scaffolds: The cycloheptanesulfonyl framework could be incorporated into organocatalyst designs, such as those based on hydrogen bonding (e.g., thioureas) or Brønsted/Lewis acid-base interactions. The unique shape of the ring could influence the catalyst's active site, potentially leading to novel reactivity or selectivity.
Synergistic Catalysis: Exploring the use of cycloheptanesulfonyl-derived catalysts in synergistic systems, where two or more catalysts work in concert to enable transformations that are not possible with a single catalyst. mdpi.com
Synergistic Research with Biology and Material Sciences
The unique structural and chemical properties of this compound make it a valuable tool for interdisciplinary research, bridging chemistry with biology and material sciences.
Biological and Medicinal Chemistry: The sulfonamide functional group, readily formed from sulfonyl chlorides, is a well-established pharmacophore found in numerous approved drugs. magtech.com.cn The cycloheptane ring serves as a non-aromatic, three-dimensional scaffold that can be used to position substituents in precise spatial orientations to interact with biological targets like enzymes or receptors. The flexibility of the ring allows it to adopt various conformations, potentially enabling it to bind to challenging protein surfaces. wikipedia.orgacs.org Researchers can synthesize libraries of novel cycloheptane sulfonamides for screening against various diseases, leveraging the cycloheptyl group to explore new regions of chemical space.
Material Sciences: In polymer chemistry, the incorporation of cyclic structures like cycloheptane into a polymer backbone can significantly alter its physical properties. The cycloheptyl group can impart increased flexibility, lower the glass transition temperature, and affect the crystallinity of materials compared to smaller or more rigid cyclic units like cyclohexane. uni.edu this compound can be used to:
Synthesize Functional Monomers: The sulfonyl chloride group can be converted into other functionalities to create monomers for polymerization.
Post-Polymerization Modification: The reactive sulfonyl chloride handle can be used to functionalize existing polymers, attaching specific molecules to the polymer chain to create materials with tailored properties for applications in coatings, membranes, or electronics.
Predictive Analytics and Machine Learning for Reaction Optimization and Discovery
The fields of data science and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of synthetic conditions. nih.govchemrxiv.org These tools can be applied to the chemistry of this compound to accelerate research and development.
Reaction Optimization: By combining data from HTE with machine learning algorithms, researchers can build predictive models for the synthesis and reactions of this compound. beilstein-journals.org An ML model can analyze how variables like temperature, concentration, and catalyst choice affect the yield and purity of a reaction. These models can then predict the optimal conditions for a desired outcome, significantly reducing the number of experiments needed. duke.edu Active learning approaches can be particularly powerful; the algorithm prospectively suggests the most informative experiments to perform next, leading to rapid convergence on the best reaction conditions with minimal data. duke.eduresearchgate.net
Discovery of New Reactions: Machine learning models can also be trained on large databases of known chemical reactions to identify novel transformations. By analyzing patterns in reactivity, an algorithm could suggest new, previously unexplored reactions for this compound, opening up new avenues for its use as a synthetic building block. rsc.org
| Machine Learning Application | Description | Potential Impact on this compound |
| Reaction Yield Prediction | Training models on experimental data to predict the yield of a reaction under specific conditions. | Faster optimization of synthesis and derivatization protocols. beilstein-journals.org |
| Active Learning | An iterative process where the model suggests new experiments to perform to most efficiently improve its predictive accuracy. | Minimizes the number of experiments required to find optimal conditions, saving time and resources. duke.edu |
| Recommending Reaction Conditions | Using global models trained on vast reaction databases to suggest starting conditions for a new transformation. | Provides chemists with a data-driven starting point for new synthetic routes. nih.gov |
| Novel Reactivity Prediction | Identifying patterns in chemical data to propose new types of reactions or applications for a given molecule. | Discovery of unprecedented transformations and applications for this compound. rsc.org |
Q & A
Q. What are the critical safety considerations when handling cycloheptanesulfonyl chloride in laboratory settings?
this compound is moisture-sensitive and corrosive. Key safety measures include:
- Using anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
- Wearing PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation or skin contact.
- Storing in airtight, light-resistant containers at temperatures below 25°C to minimize degradation.
- Disposing of waste via neutralization with a weak base (e.g., sodium bicarbonate) followed by incineration .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
Methodological steps include:
- NMR spectroscopy : Analyze H and C spectra to verify sulfonyl chloride functional groups and cycloheptane backbone.
- Elemental analysis : Confirm stoichiometric ratios of C, H, S, and Cl.
- Titration : Quantify active chloride content via argentometric titration.
- Chromatography : Use HPLC or GC-MS to detect impurities (<1% threshold for high-purity research-grade material) .
Q. What experimental protocols ensure reproducibility in sulfonylation reactions using this compound?
- Standardize reaction conditions: Maintain anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and stoichiometric excess of the nucleophile (e.g., amines).
- Include inert atmosphere (argon/nitrogen) to prevent side reactions.
- Document detailed procedures for quenching (e.g., ice-water bath) and purification (e.g., recrystallization, column chromatography).
- Report yield, purity, and spectral data in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers address contradictions in reported reactivity or stability data for this compound?
- Systematic review : Compare experimental conditions (e.g., solvent polarity, temperature, catalyst use) across studies to identify variables influencing reactivity.
- Controlled replication : Reproduce conflicting experiments with identical parameters, including batch-to-batch variability analysis of the starting material.
- Computational modeling : Use DFT calculations to predict thermodynamic stability under different conditions and validate with kinetic studies .
Q. What strategies optimize the selectivity of this compound in complex multi-step syntheses?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl, amino) with TMS or Boc groups before sulfonylation.
- Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- In-situ monitoring : Use real-time techniques like IR spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can environmental impacts of this compound use be minimized in academic research?
- Green chemistry alternatives : Explore enzyme-mediated sulfonylation or ionic liquid solvents to reduce waste.
- Lifecycle analysis : Quantify energy use and emissions for disposal methods (e.g., neutralization vs. incineration).
- Collaborative databases : Share solvent recovery protocols and toxicity data via platforms like PubChem to promote sustainable practices .
Methodological Guidance for Data Reporting
Q. What criteria should be prioritized when presenting this compound data in peer-reviewed journals?
- Transparency : Disclose all reaction parameters (e.g., solvent purity, stirring rate, humidity levels).
- Validation : Include error margins for yields, purity assays, and spectral interpretations.
- Supplementary materials : Provide raw NMR/GC-MS files, crystallographic data (if available), and failed experiment logs to support reproducibility claims .
Q. How should researchers design experiments to investigate the hydrolytic degradation pathways of this compound?
- Kinetic studies : Monitor hydrolysis rates via conductivity measurements or pH stat titrations at varied temperatures (25–60°C).
- Isotopic labeling : Use O-labeled water to trace oxygen incorporation into degradation products.
- Degradant characterization : Isolate intermediates (e.g., cycloheptanesulfonic acid) via LC-MS and compare with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
